molecular formula C11H12ClN3O2 B12099059 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester

3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester

Cat. No.: B12099059
M. Wt: 253.68 g/mol
InChI Key: DYFFNBSNLNINNW-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester is a heterocyclic compound that features an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor. Common reagents include ammonium acetate and acetic acid, with the reaction often conducted under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the imidazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester is studied for its interactions with enzymes and receptors. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising candidate for new drug therapies.

Industry

Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Lacks the ester and chlorine substituents but shares the core structure.

    Imidazo[4,5-c]pyridine: Similar core structure but different fusion pattern.

    Imidazo[1,2-a]pyridine: Different isomer with distinct biological activities.

Uniqueness

3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the tert-butyl ester group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 5-chloroimidazo[4,5-b]pyridine-3-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-6-13-7-4-5-8(12)14-9(7)15/h4-6H,1-3H3

InChI Key

DYFFNBSNLNINNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1N=C(C=C2)Cl

Origin of Product

United States

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